molecular formula C21H27N5O B5603621 5-ethyl-2,3-dimethyl-7-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine

5-ethyl-2,3-dimethyl-7-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No. B5603621
M. Wt: 365.5 g/mol
InChI Key: HIJVVBDUMYIYAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclization of precursors such as amino-pyrazoles with acyl derivatives or through the reaction of hydrazines with dimethylaminovinyl derivatives. For instance, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]-pyrimidines with hydrazine hydrate in acetic acid solution can lead to various pyrazolopyrimidines through intramolecular cyclization (Chimichi et al., 1996). Similarly, synthesis routes for related compounds have been established, involving reactions that yield highly substituted pyrimidine rings with specific functional groups (Elmaati, 2002).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of pyrazole and pyrimidine rings, which can adopt non-planar conformations due to substitution at various positions. Studies involving X-ray diffraction analysis provide insights into the non-planarity and boat conformations of the pyrimidine rings, as observed in related compounds (Trilleras et al., 2008). These structural features are crucial for the compound's reactivity and interactions with biological targets.

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including nucleophilic addition, cycloaddition, and substitution reactions, leading to a wide array of derivatives with diverse functional groups. For instance, reactions with dimethyl sulfate or methylhydrazine can yield N-methyl derivatives or mixtures of pyrazolopyrimidines, showcasing the compound's versatility (Chimichi et al., 1996). These reactions are pivotal for exploring the compound's potential applications in various fields.

Mechanism of Action

The mechanism of action of pyrazolopyrimidines and piperidines can vary widely depending on their specific structures and the biological targets they interact with . For example, some pyrazolopyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Safety and Hazards

The safety and hazards associated with pyrazolopyrimidines and piperidines can vary widely depending on their specific structures . As with all chemicals, appropriate safety precautions should be taken when handling these compounds.

Future Directions

The future research directions for pyrazolopyrimidines and piperidines are likely to involve further exploration of their therapeutic potential . This could include the synthesis of new derivatives, investigation of their biological activities, and development of drugs based on these compounds.

properties

IUPAC Name

5-ethyl-2,3-dimethyl-7-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-4-18-11-20(26-21(23-18)15(2)16(3)24-26)25-10-6-8-19(13-25)27-14-17-7-5-9-22-12-17/h5,7,9,11-12,19H,4,6,8,10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJVVBDUMYIYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=NN2C(=C1)N3CCCC(C3)OCC4=CN=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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